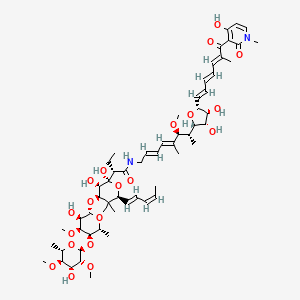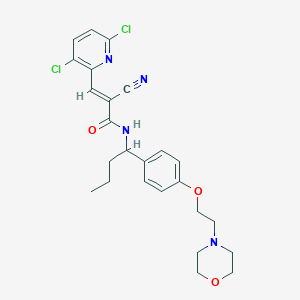
(E)-2-Cyano-3-(3,6-dichloropyridin-2-yl)-N-(1-(4-(2-morpholinoethoxy)phenyl)butyl)acrylamide
Descripción general
Descripción
EOAI3402143 Tosylate is a dose-dependent inhibitor of Usp9x and Usp24 activity. It acts by increasing tumor cell apoptosis and fully blocking or regressing myeloma tumors in mice.
Aplicaciones Científicas De Investigación
Chemistry and Biochemistry of Acrylamide
Acrylamide, an alpha, beta-unsaturated reactive molecule, is industrially used to synthesize polyacrylamide. This compound has broad applications in soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis in laboratories. Given the potential human exposure to acrylamide from environmental sources and diet, extensive research has been conducted to understand its chemistry, metabolism, pharmacology, and toxicology. The comprehensive review by Friedman (2003) presents an integrated perspective on these aspects, highlighting the need for a deeper understanding of acrylamide's formation, distribution in food, and its impact on human health (Friedman, 2003).
Industrial Applications and Food Safety
Acrylamide, as a synthetic monomer, plays a significant role in producing various polymers like polyacrylamide. Its applications span across water and wastewater treatment, pulp and paper processing, and mining and mineral processing. The detection of acrylamide in heat-treated carbohydrate-rich foods raised concerns about its potential risk to human health. Taeymans et al. (2004) provided an industry perspective on acrylamide research, covering its occurrence, chemistry, and the efforts by the European food industries to mitigate its formation in food products (Taeymans et al., 2004).
Acrylamide in Baked Products
Keramat et al. (2011) reviewed the formation of acrylamide, a neurotoxic and potentially carcinogenic compound, in high-carbohydrate heat-treated foods like potato and bakery products. The review discusses the factors influencing acrylamide formation and degradation in these foods, offering recommendations for baking manufacturers to reduce acrylamide levels while maintaining product quality (Keramat et al., 2011).
Coordination Chemistry of Acrylamide
Girma et al. (2005) surveyed the literature on the coordination chemistry of acrylamide with various transition metals. The review provides an overview of acrylamide's structure, potential coordination modes, and its complexes' syntheses and structures. This information is crucial for understanding acrylamide's reactivity in biological systems and its health effects, especially considering its presence in food (Girma et al., 2005).
Propiedades
IUPAC Name |
(E)-2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N4O3/c1-2-3-22(30-25(32)19(17-28)16-23-21(26)8-9-24(27)29-23)18-4-6-20(7-5-18)34-15-12-31-10-13-33-14-11-31/h4-9,16,22H,2-3,10-15H2,1H3,(H,30,32)/b19-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKVQQNZHGBYGQ-KNTRCKAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)/C(=C/C3=C(C=CC(=N3)Cl)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Cyano-3-(3,6-dichloropyridin-2-yl)-N-(1-(4-(2-morpholinoethoxy)phenyl)butyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



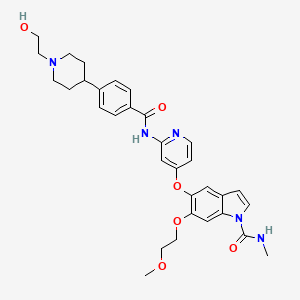
![N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine](/img/structure/B607250.png)
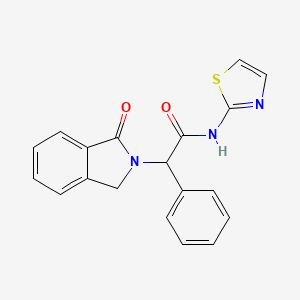
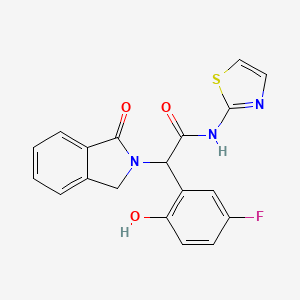


![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)
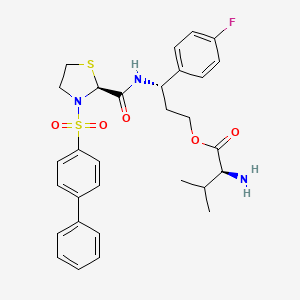
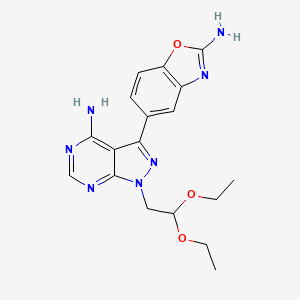
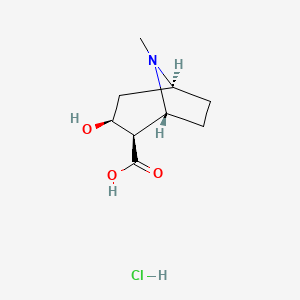
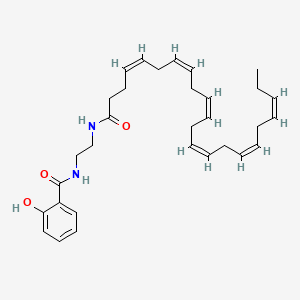
![N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine](/img/structure/B607271.png)
